1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
Description
Significance of Amines in Advanced Synthetic Methodologies
Amines are fundamental building blocks in organic synthesis, largely due to the nitrogen atom's lone pair of electrons, which makes them both basic and nucleophilic. This reactivity is harnessed in a vast number of chemical transformations. In advanced synthetic methodologies, particularly for creating pharmaceuticals, achieving high selectivity is crucial. Chiral amines, which contain a stereocenter, are especially important, as an estimated 40-45% of small-molecule drugs feature these structures. acs.org
Modern techniques for synthesizing chiral amines are highly sophisticated and include:
Asymmetric Reductive Amination: This is one of the most versatile methods, involving the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced asymmetrically to the target chiral amine. researchgate.net
Transition Metal-Catalyzed Asymmetric Hydrogenation: The direct asymmetric hydrogenation of prochiral imines and related compounds is a powerful and efficient approach to producing α-chiral amines. acs.orgnih.gov This method has been successfully applied on an industrial scale. nih.gov
Biocatalysis: The use of enzymes, such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases (ATAs), offers a green and highly selective route to chiral amines. researchgate.netresearchgate.net These biocatalytic methods can operate under mild conditions and often provide exceptional levels of enantiopurity. researchgate.net
The development of new catalysts, including novel phosphorus ligands and N-heterocyclic carbenes, continues to push the boundaries of efficiency and selectivity in amine synthesis. acs.org
Historical Context of Cyclohexane (B81311) Derivatives in Chemical Research
The understanding of cyclohexane derivatives is deeply rooted in the development of conformational analysis. Unlike aromatic compounds like benzene, cyclohexane is not flat. The journey to understanding its three-dimensional shape is a key chapter in the history of organic chemistry.
In 1890, a young German assistant named Hermann Sachse first proposed that the cyclohexane ring could exist in non-planar, strain-free forms, which he called symmetrical and asymmetrical—now known as the "chair" and "boat" conformations. ic.ac.ukwikipedia.orgchemeurope.com He correctly deduced that the hydrogen atoms would occupy two different types of positions (axial and equatorial) and that the two chair forms could interconvert. chemeurope.com However, his ideas were expressed in mathematical terms and were not widely accepted by the chemical community at the time. chemeurope.com
Sachse's theory was vindicated nearly three decades later, in 1918, when Ernst Mohr used the new technique of X-ray crystallography to determine the structure of diamond, showing that its carbon lattice was composed of interlocked chair-form cyclohexane rings. ic.ac.uklscollege.ac.in The final and most impactful contribution came from Derek Barton in 1950. He demonstrated that the chemical reactivity of substituted cyclohexanes was directly related to their conformation, a concept that became the foundation of modern conformational analysis. ic.ac.ukperlego.com This work, which explained the differing reactivity of axial versus equatorial substituents, was so fundamental that Barton, along with Odd Hassel, was awarded the Nobel Prize in Chemistry in 1969. chemeurope.comlscollege.ac.in
| Year | Scientist(s) | Key Contribution |
| 1890 | Hermann Sachse | First proposed the non-planar "chair" and "boat" conformations of cyclohexane. ic.ac.ukwikipedia.org |
| 1918 | Ernst Mohr | Provided experimental evidence for the chair conformation from X-ray studies of diamond. ic.ac.uklscollege.ac.in |
| 1950 | Derek H. R. Barton | Linked conformation to chemical reactivity, establishing the principles of conformational analysis. ic.ac.ukperlego.com |
| 1969 | Derek Barton & Odd Hassel | Awarded the Nobel Prize in Chemistry for their work on conformation and its application. lscollege.ac.in |
Structural Uniqueness of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine
The molecule consists of an ethanamine group attached to a cyclohexane ring at position 1. The ethanamine group itself is substituted with a methyl group on its first carbon (the one attached to the ring), making it an α-branched amine. The cyclohexane ring is heavily substituted with a gem-dimethyl group at position 3 (two methyl groups on the same carbon) and a single methyl group at position 5.
Key structural characteristics include:
Multiple Stereocenters: The molecule is inherently chiral. It contains at least two stereocenters: the carbon of the ethanamine group bonded to the ring (C1 of the ethyl group) and the carbon at position 5 of the cyclohexane ring. This results in the existence of multiple stereoisomers (diastereomers and enantiomers).
Steric Hindrance: The presence of the bulky 3,3,5-trimethylcyclohexyl group directly attached to the α-carbon of the amine creates a sterically hindered environment around the nitrogen atom. This steric bulk would be expected to influence its reactivity as a nucleophile and its ability to participate in intermolecular interactions.
Conformational Bias: In substituted cyclohexanes, bulky groups preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. wikipedia.orglscollege.ac.in The large 1-aminoethyl substituent on the ring would strongly favor an equatorial orientation in the dominant chair conformation. The fixed gem-dimethyl group at the C3 position further restricts the ring's conformational flexibility.
| Feature | Description | Implication |
| Backbone | Ethan-1-amine attached to a cyclohexane ring | A primary, α-branched cycloaliphatic amine. |
| Ring Substitution | Gem-dimethyl group at C3, methyl group at C5 | Creates a conformationally biased and sterically demanding ring system. |
| Chirality | At least two stereocenters (C5 of the ring and C1 of the ethyl group) | Exists as multiple, distinct stereoisomers with potentially different properties. |
| Steric Profile | Bulky trimethylcyclohexyl group adjacent to the amine | High steric hindrance may reduce the amine's nucleophilicity and affect reaction kinetics. |
Overview of Research Landscape for Amine Compounds
The research and industrial landscape for amine compounds is dynamic and expanding, driven by their indispensable role in high-value sectors. The global specialty amines market, valued in the billions of dollars, is projected to experience steady growth, fueled by increasing demand from the pharmaceutical, agrochemical, water treatment, personal care, and petrochemical industries. marketresearchfuture.commaximizemarketresearch.comresearchnester.com
Current trends and research directions in the field of amines include:
Green and Sustainable Synthesis: There is a strong emphasis on developing more environmentally friendly methods for amine production. This includes the use of biocatalysis, catalysts based on earth-abundant metals, and processes that reduce waste and energy consumption. fortunebusinessinsights.combenthamdirect.com The amination of biomass-derived compounds is also a growing area of interest. mdpi.com
Advanced Catalysis: Research continues to focus on discovering novel catalytic systems that provide higher efficiency and selectivity for complex amine synthesis. This is particularly critical for producing enantiomerically pure amines for the pharmaceutical industry.
New Applications: While amines are well-established as intermediates, their application as functional molecules is expanding. For instance, they are crucial in carbon capture technologies and are used to formulate high-performance polymers, coatings, and surfactants. maximizemarketresearch.com
Market Dynamics: The Asia-Pacific region, particularly China, stands as the dominant force in the specialty amines market, driven by its robust manufacturing base and growing end-use industries. maximizemarketresearch.comfortunebusinessinsights.com
The ongoing innovation in synthetic methodologies, coupled with the rising global demand for advanced materials and medicines, ensures that amine chemistry will remain a vibrant and critical area of scientific and industrial research. sciencedaily.com
Structure
3D Structure
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H23N/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8-10H,5-7,12H2,1-4H3 |
InChI Key |
ANEKNQRRTWIWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)N |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 1 3,3,5 Trimethylcyclohexyl Ethan 1 Amine
Retrosynthetic Analysis of the 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine Framework
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org The primary disconnection for an amine is typically the carbon-nitrogen (C-N) bond. amazonaws.com
For this compound, the most logical retrosynthetic disconnection is the C-N bond of the ethylamine (B1201723) moiety. This leads to two potential synthetic pathways, as illustrated below:
Pathway A (via Reductive Amination): Disconnection of the C-N bond reveals 1-(3,3,5-trimethylcyclohexyl)ethan-1-one as a key precursor, which can be reacted with an ammonia (B1221849) equivalent. This approach falls under the category of reductive amination.
Pathway B (via Nucleophilic Substitution): An alternative disconnection suggests a nucleophilic substitution reaction between a derivative of 1-(3,3,5-trimethylcyclohexyl)ethane with a leaving group (e.g., a halide) and an ammonia source.
Further disconnection of the ketone precursor in Pathway A would involve the formation of the carbon-carbon bond between the cyclohexyl ring and the acetyl group, potentially through the reaction of a trimethylcyclohexyl organometallic reagent with an acetylating agent.
Classical Amination Approaches for Cyclohexyl Systems
Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. wikipedia.orglibretexts.org This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine, followed by its reduction to the corresponding amine. libretexts.org Given the sterically hindered nature of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one, the reaction conditions need to be carefully optimized.
One classical named reaction for reductive amination is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com This reaction is often carried out at high temperatures. wikipedia.org A catalytic version of the Leuckart-Wallach reaction using a Cp*Rh(III) complex has been developed, allowing for the reductive amination of ketones at lower temperatures (50-70 °C) with high yields. mdma.ch
| Reaction | Reagents and Conditions | Product | Notes |
| Leuckart-Wallach Reaction | 1-(3,3,5-trimethylcyclohexyl)ethan-1-one, Ammonium formate or Formamide, High temperature (120-180 °C) | This compound | May produce N-formylated byproducts. alfa-chemistry.com |
| Catalytic Leuckart-Wallach | 1-(3,3,5-trimethylcyclohexyl)ethan-1-one, Ammonium formate, Cp*Rh(III) catalyst, 50-70 °C | This compound | Cleaner reaction with higher chemoselectivity. mdma.ch |
| General Reductive Amination | 1-(3,3,5-trimethylcyclohexyl)ethan-1-one, Ammonia, Reducing agent (e.g., NaBH3CN, H2/Catalyst) | This compound | A variety of reducing agents can be employed. organic-chemistry.org |
For sterically hindered ketones, direct reductive amination using catalysts based on earth-abundant metals, such as iron, has also been successfully employed. nih.gov
The direct alkylation of ammonia or a primary amine with an alkyl halide is another classical approach to amine synthesis. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 1-(3,3,5-trimethylcyclohexyl)ethyl halide with ammonia.
However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the amine product with each alkylation step. jove.com To favor the formation of the primary amine, a large excess of ammonia is typically required.
The reduction of nitriles and amides provides a reliable pathway to primary amines. wikipedia.orgchemguide.co.uk
From Nitriles: A potential synthetic route would involve the preparation of 2-(3,3,5-trimethylcyclohexyl)propanenitrile. This nitrile can then be reduced to the target amine using various reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively convert nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.ukchemistrysteps.com
Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk This method is often considered more economical for large-scale synthesis. wikipedia.org
| Precursor | Reducing Agent | Product |
| 2-(3,3,5-trimethylcyclohexyl)propanenitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| 2-(3,3,5-trimethylcyclohexyl)propanenitrile | H₂ / Raney Nickel | This compound |
From Amides: The corresponding amide, 1-(3,3,5-trimethylcyclohexyl)acetamide, could also be reduced to the target amine, typically using a strong reducing agent like LiAlH₄.
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides. wikipedia.orgbyjus.com It utilizes potassium phthalimide (B116566) as a protected form of ammonia, which undergoes nucleophilic substitution with an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (Ing-Manske procedure) or under acidic or basic conditions, to release the primary amine. wikipedia.orgmasterorganicchemistry.com
However, the Gabriel synthesis is generally not effective for the synthesis of amines from secondary alkyl halides, such as the 1-(3,3,5-trimethylcyclohexyl)ethyl halide precursor required for the target molecule. wikipedia.orgpearson.com The bulky phthalimide nucleophile is sensitive to steric hindrance, and the reaction with a secondary halide would be very slow and likely favor elimination over substitution. pearson.com While some alternative Gabriel reagents have been developed to extend the reaction to secondary alkyl halides, the steric bulk of the trimethylcyclohexyl group would still present a significant challenge. wikipedia.org
Modern Catalytic Approaches for this compound Synthesis
Modern catalytic methods offer more efficient and environmentally benign alternatives to classical synthetic routes. One such approach is the catalytic amination of alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.govresearchgate.net
This process involves the in-situ oxidation of an alcohol to a carbonyl intermediate by a transition metal catalyst (typically based on ruthenium or iridium), which then reacts with an amine source (like ammonia) to form an imine. The hydrogen that was "borrowed" by the catalyst from the alcohol is then used to reduce the imine to the final amine product, with water being the only byproduct. acs.orgresearchgate.net
For the synthesis of this compound, this would involve the reaction of 1-(3,3,5-trimethylcyclohexyl)ethan-1-ol with ammonia in the presence of a suitable catalyst.
| Substrate | Amine Source | Catalyst System | Product |
| 1-(3,3,5-Trimethylcyclohexyl)ethan-1-ol | Ammonia | Ruthenium or Iridium complex | This compound |
This method is highly atom-economical and represents a green approach to amine synthesis. researchgate.netuniv-lille.fr The development of efficient and recyclable catalysts for the amination of challenging substrates like secondary alcohols is an active area of research. acs.orguniv-lille.fr
Transition-Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient routes for reductive amination. dokumen.pub In this process, a ketone reacts with an amine source (like ammonia for a primary amine) to form an imine intermediate, which is then reduced to the target amine. Catalytic hydrogenation, using metals such as palladium, nickel, or ruthenium, is a highly atom-economical method for the reduction step. wikipedia.orggoogle.com
For the synthesis of this compound, this would involve the reaction of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one with ammonia in the presence of a reducing agent and a metal catalyst. The catalyst facilitates the reduction of the in-situ formed imine. Various catalytic systems have been developed to be highly chemoselective and tolerant of a wide range of functional groups. organic-chemistry.org For instance, ruthenium complexes are known to be very efficient for the reductive amination of aldehydes and ketones. organic-chemistry.org Asymmetric versions of these reactions often employ chiral ligands in complex with the metal to induce enantioselectivity, yielding a specific stereoisomer of the final amine product.
Table 1: Representative Transition-Metal Catalysts for Reductive Amination
| Catalyst System | Reducing Agent | Typical Substrate | Key Advantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ketones, Aldehydes | High efficiency, widely used. google.com |
| Raney Nickel (Ra-Ni) | Hydrogen (H₂) | Ketones, Alcohols | Cost-effective, active catalyst. wikipedia.org |
| [RuCl₂(p-cymene)]₂ | Phenylsilane (Ph₂SiH₂) | Aldehydes, Ketones | High chemoselectivity, wide functional group tolerance. organic-chemistry.org |
Organocatalysis in Amine Synthesis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, complementing metal catalysis and biocatalysis. rsc.org For the enantioselective synthesis of chiral amines, methodologies often involve chiral Brønsted acids or chiral primary amines. These catalysts can activate the imine intermediate for nucleophilic attack by a hydride source or facilitate a tandem reaction sequence to build the chiral amine scaffold with high stereocontrol. nih.govnih.gov
The synthesis of optically active this compound could be envisioned using a chiral phosphoric acid (CPA) catalyst. The CPA would protonate the imine formed from 1-(3,3,5-trimethylcyclohexyl)ethan-1-one and ammonia, creating a chiral ion pair. This controlled chiral environment would then direct the approach of a reducing agent, such as a Hantzsch ester, to one face of the imine, leading to the formation of one enantiomer of the amine in excess. This approach has proven highly effective for a wide variety of ketones and imines. researchgate.net
Table 2: Common Organocatalytic Strategies for Chiral Amine Synthesis
| Catalyst Type | Reaction Type | Typical Reducing Agent | Key Features |
|---|---|---|---|
| Chiral Phosphoric Acids (CPAs) | Asymmetric Reductive Amination | Hantzsch Ester | High enantioselectivity, broad substrate scope. researchgate.net |
| Chiral Primary Amines | Michael Addition / Aldol (B89426) Cascades | N/A (Substrate acts as reductant) | Forms complex structures from simple precursors. rsc.org |
Biocatalytic Routes to Chiral Amines
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. diva-portal.org For chiral amine synthesis, two main classes of enzymes are particularly relevant: imine reductases (IREDs) and transaminases (ATAs). researchgate.net
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to chiral amines, using a cofactor such as NADPH. nih.gov The synthesis of this compound could be achieved by first forming the imine from the corresponding ketone and then subjecting it to reduction by a whole-cell biocatalyst expressing a suitable (R)- or (S)-selective IRED. nih.gov This approach has been successfully applied to a broad range of cyclic imines, yielding secondary amines with excellent enantiomeric excess (ee). nih.gov
Transaminases (ATAs): ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. This one-step conversion of a ketone directly to a chiral amine is highly efficient and atom-economical. diva-portal.org To synthesize this compound, the corresponding ketone would be incubated with an appropriate ATA and an amine donor. Screening a library of engineered transaminases would identify a catalyst with high activity and selectivity for this specific bulky substrate, a common practice in the pharmaceutical industry. nih.gov
Table 3: Biocatalytic Methods for Chiral Amine Production
| Enzyme Class | Cofactor | Amine Source | Key Advantages |
|---|---|---|---|
| Imine Reductase (IRED) | NAD(P)H | Pre-formed imine | High enantioselectivity for cyclic imines. nih.govnih.gov |
| Amine Transaminase (ATA) | Pyridoxal 5'-phosphate (PLP) | Amine donor (e.g., Isopropylamine) | Direct conversion from ketone, high atom economy. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. rasayanjournal.co.in The synthesis of amines is an area where these principles can be readily applied.
Solvent Selection and Alternatives (e.g., Deep Eutectic Solvents, Aqueous Media)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. While many organic reactions are performed in volatile organic compounds (VOCs), significant research has focused on alternatives.
Aqueous Media: Performing reactions in water is highly desirable. Biocatalytic transformations using IREDs or transaminases are typically conducted in aqueous buffers, representing a significant green advantage.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. acs.org They are often biodegradable, non-toxic, and have negligible volatility. mdpi.com DESs can act as both the solvent and catalyst for various transformations, including aminations, offering enhanced reaction rates and simplified product isolation. mdpi.comresearchgate.netresearchgate.net Their use can obviate the need for traditional volatile solvents.
Energy Efficiency in Reaction Design (e.g., Microwave-Assisted Synthesis)
Minimizing energy consumption is a key principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. mdpi.comuns.ac.rs This rapid and uniform heating is more energy-efficient than conventional thermal methods. mdpi.com The application of microwave irradiation has been shown to significantly improve the efficiency of various amine syntheses, including those involving cyclocondensation and multicomponent reactions, often leading to higher yields and purer products. okstate.edursc.org
Comparative Analysis of Synthetic Efficiency and Selectivity
The choice of synthetic methodology for the preparation of this compound is dictated by considerations of efficiency, stereoselectivity, and practical applicability. A comparative analysis of the primary synthetic routes, namely reductive amination and the Leuckart reaction, highlights their respective advantages and limitations in the context of synthesizing this sterically hindered chiral amine.
Reductive Amination
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.org This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with an amine, followed by reduction to the corresponding amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one with ammonia.
The efficiency of reductive amination is highly dependent on the choice of reducing agent and catalyst. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon, is an effective method. The stereoselectivity of the reduction is influenced by the catalyst and reaction conditions. For sterically hindered ketones like 1-(3,3,5-trimethylcyclohexyl)ethan-1-one, the diastereoselectivity of the reduction of the imine intermediate is a critical factor. The approach of the reducing agent to the imine can be sterically hindered, potentially leading to a preferential formation of one diastereomer.
A significant advantage of reductive amination is the potential for asymmetric synthesis through the use of chiral catalysts or chiral auxiliaries. This allows for the selective synthesis of a single enantiomer of the target amine.
Leuckart Reaction
The Leuckart reaction provides a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source. googleapis.com This reaction typically requires high temperatures to proceed. googleapis.com
The efficiency of the Leuckart reaction in terms of yield can be variable and is often dependent on the specific substrate and reaction conditions. A key advantage of the Leuckart reaction is its operational simplicity and the use of inexpensive reagents. However, the high reaction temperatures required can sometimes lead to side reactions and lower yields.
From a stereoselectivity perspective, the Leuckart reaction is generally considered to be less selective than catalytic reductive amination methods, often resulting in a mixture of diastereomers. The high-energy transition states involved in the hydride transfer from formic acid or its derivatives to the intermediate iminium ion may offer less facial selectivity for a sterically encumbered substrate.
Comparative Overview
The following table provides a comparative overview of the general characteristics of these synthetic methodologies for the synthesis of this compound. Due to the limited availability of specific experimental data in the public domain for this particular compound, the comparison is based on the established principles of these reactions.
| Methodology | Reagents | General Yield | Diastereoselectivity | Advantages | Disadvantages |
| Catalytic Reductive Amination | Ketone, Ammonia, H₂, Catalyst (e.g., Ra-Ni, Pd/C) | Moderate to High | Moderate to High (Catalyst Dependent) | Milder reaction conditions, Potential for high stereocontrol with chiral catalysts. | Requires handling of hydrogen gas and specialized equipment. |
| Reductive Amination with Hydride Reagents | Ketone, Ammonia, Hydride Reagent (e.g., NaBH₃CN) | Moderate to High | Substrate and Reagent Dependent | Good functional group tolerance, Milder conditions than Leuckart. | Use of toxic reagents like cyanoborohydride. |
| Leuckart Reaction | Ketone, Ammonium Formate or Formamide | Variable | Generally Low to Moderate | Inexpensive reagents, Operationally simple. | High reaction temperatures, Potential for side reactions, Often lower yields and selectivity. |
Mechanistic Investigations of Reactions Involving 1 3,3,5 Trimethylcyclohexyl Ethan 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The primary amine group (-NH2) is the center of nucleophilic activity in 1-(3,3,5-trimethylcyclohexyl)ethan-1-amine. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, initiating numerous reactions. The large 3,3,5-trimethylcyclohexyl substituent provides significant steric hindrance around the reactive center, which can affect reaction rates and selectivity.
Acylation and sulfonylation are fundamental reactions involving the nucleophilic amine. These transformations result in the formation of amides and sulfonamides, respectively, and proceed through a nucleophilic acyl substitution mechanism.
Acylation: In this reaction, the amine attacks an acylating agent, such as an acyl chloride or an acid anhydride. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a leaving group (e.g., chloride ion), and a proton is lost from the nitrogen to yield the stable amide product.
Sulfonylation: The mechanism for sulfonylation is analogous. The amine attacks the electrophilic sulfur atom of a sulfonyl chloride. This addition forms a transient intermediate which then eliminates a chloride ion. Deprotonation of the nitrogen atom by a base (often another molecule of the amine or a scavenger base like triethylamine) completes the reaction, affording a sulfonamide.
| Reaction | Reagent | Intermediate | Product |
| Acylation | Acyl Chloride (R-COCl) | Tetrahedral Intermediate | N-(1-(3,3,5-trimethylcyclohexyl)ethyl)acetamide |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Trigonal Bipyramidal-like Intermediate | N-(1-(3,3,5-trimethylcyclohexyl)ethyl)benzenesulfonamide |
The reaction of amines with aldehydes or ketones leads to the formation of imines (also known as Schiff bases) or enamines. The outcome is dependent on the nature of the amine reactant. chemistrysteps.comorganicchemistrytutor.com
As this compound is a primary amine (RNH2), its reaction with an aldehyde or a ketone yields an imine. masterorganicchemistry.com The process is typically acid-catalyzed and begins with the nucleophilic addition of the amine to the carbonyl carbon. openstax.orglibretexts.org This step forms a tetrahedral species called a carbinolamine. openstax.org The carbinolamine is then protonated on its oxygen atom, converting the hydroxyl group into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of a carbon-nitrogen double bond, characteristic of an imine. masterorganicchemistry.comopenstax.org
Enamine formation, in contrast, requires a secondary amine (R2NH). organicchemistrytutor.com The mechanism proceeds similarly to the point of forming an iminium ion after the loss of water. openstax.org However, because a secondary amine lacks a second proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon (the α-carbon), resulting in the formation of a C=C double bond adjacent to the nitrogen atom, which defines an enamine. openstax.org
The reaction of this compound with carbonyl compounds is a cornerstone of its chemistry, fundamentally driven by the nucleophilicity of the amine nitrogen. youtube.com The initial and key mechanistic step is the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. libretexts.org This attack breaks the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate known as an amino alcohol or carbinolamine. libretexts.org
The fate of this intermediate depends on the nature of the carbonyl compound:
With Aldehydes and Ketones: As detailed previously, the carbinolamine undergoes acid-catalyzed dehydration to form an imine. openstax.orgyoutube.com This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed. khanacademy.org
With Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Esters): When the carbonyl compound has a suitable leaving group, the reaction proceeds as a nucleophilic acyl substitution. libretexts.org The tetrahedral intermediate collapses by reforming the carbonyl double bond and expelling the leaving group, leading to the formation of an amide. libretexts.org
Stereoselective Transformations and Chirality
The this compound molecule possesses a stereocenter at the carbon atom bonded to both the amine group and the cyclohexyl ring. This inherent chirality makes it a valuable tool in stereoselective synthesis.
When a chiral molecule like this compound reacts with a prochiral substrate to create a new stereocenter, the resulting products can be diastereomers. The bulky and conformationally defined trimethylcyclohexyl group exerts significant steric control over the reaction. It can effectively shield one face of the reacting center, forcing an incoming reagent to approach from the less hindered side. This directional preference leads to the preferential formation of one diastereomer over the other, a process known as diastereoselective synthesis. For instance, in the formation of an imine with a prochiral ketone, the amine would likely approach from the less sterically encumbered face of the carbonyl group, leading to a diastereomeric excess of the resulting imine.
Chiral amines are frequently employed as precursors for synthesizing chiral ligands used in asymmetric catalysis. The amine can be transformed into various ligand types, such as Schiff bases, phosphoramidites, or oxazolines.
These chiral ligands can then be coordinated to a transition metal center (e.g., palladium, rhodium, ruthenium). The resulting chiral metal complex serves as an enantioselective catalyst. The chiral environment created by the ligand around the metal active site forces the substrate molecules to bind in a specific orientation. This control at the molecular level directs the catalytic transformation to favor the production of one enantiomer of the product over the other, leading to high enantiomeric excess. While specific applications in the literature for this compound as a ligand precursor are not prominent, its structural and chiral properties make it a candidate for such roles in developing new catalytic systems.
Chiral Resolution Techniques for this compound Enantiomers
The separation of the enantiomers of racemic this compound is a critical step for its application in stereospecific synthesis and pharmaceutical research. Several techniques can be employed for this purpose, primarily centered around the principles of forming diastereomers with differential physical properties or exploiting stereoselective interactions. wikipedia.orgnih.gov
Classical Resolution via Diastereomeric Salt Formation
A widely used method for resolving racemic amines is through the formation of diastereomeric salts by reacting the amine with a chiral resolving agent, typically a chiral acid. wikipedia.orgresearchgate.net For this compound, a suitable chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, would be used. nih.gov The reaction of the racemic amine with a single enantiomer of the chiral acid results in a mixture of two diastereomeric salts. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a base to regenerate the respective pure enantiomer of the amine.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. nih.gov This technique utilizes enzymes, often lipases, that preferentially catalyze a reaction with one enantiomer over the other. researchgate.net For this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed to catalyze the acylation of one enantiomer, leaving the other unreacted. organic-chemistry.org The resulting acylated product (an amide) and the unreacted amine enantiomer can then be separated by standard chromatographic or extraction methods. The efficiency of this resolution is determined by the enantioselectivity of the enzyme.
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be used to resolve the enantiomers of this compound. gcms.czyakhak.org The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral amines. yakhak.org
Table 1: Comparison of Chiral Resolution Techniques for a Representative Chiral Amine
| Technique | Resolving Agent/Stationary Phase | Principle of Separation | Typical Outcome for (R)-enantiomer | Typical Outcome for (S)-enantiomer |
|---|---|---|---|---|
| Diastereomeric Salt Formation | (+)-Tartaric Acid | Differential solubility of diastereomeric salts | Crystallized as (R)-amine-(+)-tartrate salt | Remains in solution as (S)-amine-(+)-tartrate salt |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB) and an acyl donor | Enantioselective acylation | Unreacted, recovered as (R)-amine | Converted to (S)-N-acyl-amine |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction with CSP | Elutes at retention time tR1 | Elutes at retention time tR2 |
Kinetic Studies and Reaction Rate Determinants
The reaction kinetics of this compound are influenced by several factors inherent to its molecular structure. The bulky 3,3,5-trimethylcyclohexyl group imposes significant steric hindrance around the amine's nitrogen atom. This steric bulk can be expected to decrease the rate of reactions where the amine acts as a nucleophile, as it impedes the approach to the electrophilic center.
The nucleophilicity of the primary amine group is another key determinant of reaction rates. Factors that affect the electron density on the nitrogen atom will influence its reactivity. The alkyl groups of the cyclohexane (B81311) ring are electron-donating, which slightly enhances the nucleophilicity of the amine compared to a simple primary amine. However, this electronic effect is likely overshadowed by the steric hindrance.
For a typical N-acylation reaction, the rate would be dependent on the concentration of the amine and the acylating agent, as well as the temperature and the solvent used. nih.gov The presence of a catalyst, such as a non-nucleophilic base, could also accelerate the reaction by deprotonating the amine or activating the acylating agent.
Table 2: Factors Influencing Reaction Rates of this compound
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Steric Hindrance | Decreases rate | The bulky trimethylcyclohexyl group hinders the approach of the nucleophilic amine to the electrophile. |
| Nucleophilicity | Increases rate | The electron-donating alkyl groups enhance the electron density on the nitrogen atom. |
| Temperature | Increases rate | Provides molecules with sufficient activation energy to react. |
| Solvent Polarity | Variable | Depends on the specific reaction mechanism and the polarity of the transition state. |
Mechanistic Pathways of Derivatization Reactions
The primary amine functionality of this compound allows it to undergo a variety of derivatization reactions, primarily through nucleophilic attack of the nitrogen atom on an electrophilic carbon.
Schiff Base Formation
One common derivatization is the formation of a Schiff base (an imine) through reaction with an aldehyde or a ketone. researchgate.netresearchgate.net The mechanism involves a two-step process:
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which then undergoes proton transfer to form a neutral carbinolamine. eijppr.compeerj.com
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and a molecule of water is eliminated, yielding the protonated imine. Deprotonation of the nitrogen gives the final Schiff base. researchgate.neteijppr.com
N-Acylation
N-acylation is another key derivatization reaction, leading to the formation of an amide. researchgate.net This typically involves the reaction of the amine with an acylating agent such as an acid chloride or an anhydride. The mechanism proceeds via nucleophilic acyl substitution:
Nucleophilic Attack: The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from an acid chloride).
Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom to yield the neutral amide product.
The steric hindrance of the 3,3,5-trimethylcyclohexyl group would be a significant factor in the rate of both of these derivatization reactions.
Theoretical and Computational Chemistry Studies of 1 3,3,5 Trimethylcyclohexyl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are foundational for predicting the behavior of molecules at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, DFT studies would typically be employed to:
Optimize the molecular geometry to find the most stable three-dimensional arrangement of its atoms.
Calculate thermodynamic properties such as enthalpy and Gibbs free energy.
Predict spectroscopic signatures, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.
However, no specific DFT studies have been published for this compound.
Ab Initio Methods for Electronic Structure
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For the target molecule, these methods could be used to:
Obtain highly accurate energies for different conformers.
Investigate reaction mechanisms and transition states.
A search of the literature yielded no ab initio studies specifically performed on this compound.
Basis Set Selection and Validation
In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set is crucial as it affects the accuracy and computational cost of the calculation. Common basis sets include Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVDZ) sets.
A proper study would involve:
Selecting a range of basis sets to test for convergence of properties.
Validating the chosen basis set by comparing calculated properties against experimental data, if available, or against results from higher-level calculations.
Without any computational studies on this molecule, there is no information on appropriate or validated basis sets for its analysis.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
Ring Conformations of the Trimethylcyclohexyl Moiety
The 3,3,5-trimethylcyclohexyl ring is expected to adopt a chair conformation as its lowest energy state to minimize angle and torsional strain. The key aspects to investigate would be:
The relative energies of the chair, boat, and twist-boat conformations.
The preferred orientation (axial vs. equatorial) of the three methyl groups and the ethan-1-amine substituent. The bulky 3,3-dimethyl groups would likely introduce significant steric strain, influencing the ring's preferred geometry and the position of the 5-methyl group.
No experimental or computational studies are available to confirm the lowest-energy conformer or the energy barriers between different ring conformations for this specific substitution pattern.
Rotational Isomerism around the Ethane Linkage
Rotational isomers, or rotamers, would exist due to rotation around the C-C single bond connecting the cyclohexane (B81311) ring to the amine group. A computational study would characterize:
The potential energy surface for this rotation, identifying energy minima (stable rotamers) and maxima (transition states).
The energy barriers to rotation, which would determine the rate of interconversion between different rotamers at various temperatures.
This information is currently unavailable for this compound.
Intramolecular Interactions and Hydrogen Bonding
In this compound, the primary amine group (-NH₂) introduces the potential for intramolecular hydrogen bonding. This type of interaction occurs when the amine group's hydrogen atoms interact with an electronegative atom within the same molecule. However, in this specific aliphatic amine, the absence of a suitably positioned acceptor atom within the steric constraints of the cyclohexane ring makes significant intramolecular hydrogen bonding unlikely. The primary interactions governing the molecule's conformation are therefore van der Waals forces and steric hindrance among the substituents.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools for investigating the three-dimensional structure, stability, and conformational dynamics of molecules like this compound. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Predicting Molecular Geometries and Stability
The geometry of this compound is centered around the cyclohexane ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. The stability of the various possible stereoisomers and their conformers is primarily dictated by the steric interactions of the bulky trimethyl and ethan-1-amine substituents.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the optimized geometries and relative energies of different conformers. For a disubstituted cyclohexane, the most stable conformation is generally the one that minimizes 1,3-diaxial interactions by placing the larger substituents in equatorial positions.
Table 1: Illustrative Relative Energies of Chair Conformers Note: This table presents hypothetical energy values for illustrative purposes, based on general principles of conformational analysis, as specific computational data for this compound is not readily available in the searched literature.
| Substituent Positions (Ethan-1-amine, 5-Methyl) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|
| Equatorial, Equatorial | 0.00 | ~95% |
| Equatorial, Axial | 1.80 | ~4% |
| Axial, Equatorial | 2.50 | ~1% |
These hypothetical values illustrate that the conformer with both the ethan-1-amine group and the 5-methyl group in equatorial positions would be significantly more stable and, therefore, the most populated at room temperature.
Simulation of Conformational Changes and Fluxionality
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model processes such as ring-flipping and the rotation of the ethan-1-amine side chain.
The chair-to-chair interconversion of the cyclohexane ring is a key conformational process. MD simulations can be used to estimate the energy barrier for this ring flip. For a substituted cyclohexane like this one, the energy barrier is expected to be influenced by the steric bulk of the substituents. The presence of the gem-dimethyl group at the 3-position is likely to introduce a significant steric barrier, potentially affecting the rate of conformational change.
Simulations would also reveal the preferred rotamers of the ethan-1-amine side chain and the dynamics of its interaction with the cyclohexane ring. This information is crucial for understanding how the molecule might interact with other molecules, for instance, in a biological or chemical system.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Reactivity Prediction
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amine group, making this site the center of nucleophilicity. The LUMO, on the other hand, would likely be distributed over the C-N and C-H antibonding orbitals.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Computational software can predict these energy levels and the resulting gap.
Table 2: Representative FMO Energy Values for a Simple Alkylamine Note: This table provides typical, illustrative values for a simple primary amine as specific data for this compound was not found in the available literature. Energies are in electron volts (eV).
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | 4.0 |
| HOMO-LUMO Gap | 13.5 |
A large predicted gap, as illustrated above, would suggest that this compound is a relatively stable compound under normal conditions, with its reactivity being primarily dictated by the basic and nucleophilic nature of the amine group.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red or yellow) concentrated around the nitrogen atom of the amine group. This is due to the high electron density of the nitrogen lone pair. This region represents the site most susceptible to electrophilic attack.
The rest of the molecule, composed of the hydrocarbon cyclohexane ring and alkyl substituents, would exhibit a neutral or slightly positive electrostatic potential (typically colored blue or green). These areas are hydrophobic and less reactive towards electrophiles. The MEP surface provides a clear visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.
Advanced Spectroscopic Characterization Methodologies for 1 3,3,5 Trimethylcyclohexyl Ethan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For a molecule with the complexity of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine, which contains multiple stereocenters and a conformationally flexible ring system, advanced NMR techniques are indispensable.
One-dimensional (1D) NMR spectra of this compound can be crowded due to the number of protons and carbons in similar electronic environments. Two-dimensional (2D) NMR experiments resolve this issue by spreading the signals across two frequency axes, revealing connectivity between nuclei. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal the entire spin system of the cyclohexane (B81311) ring, showing correlations between adjacent protons (H-C-C-H). It would also show the coupling between the methine proton and the methyl protons of the ethan-1-amine side chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹J coupling). ustc.edu.cn This is crucial for assigning which proton is bonded to which carbon, simplifying the complex spectra. In an HSQC spectrum, each CH, CH₂, and CH₃ group would produce a cross-peak, linking its ¹H and ¹³C chemical shifts. sdsu.edulibretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J). ustc.edu.cnlibretexts.org This technique allows for the assignment of quaternary carbons (which have no attached protons and are thus invisible in HSQC) and confirms the connectivity between different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary C3 carbon and other nearby carbons in the ring, as well as correlations from the side-chain protons to the ring carbons, confirming the attachment point.
| Proton (¹H) Signal | COSY Correlations (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (Long-Range ¹³C) |
|---|---|---|---|
| H on C1' (ethyl) | CH₃ on ethyl, H on C1 (ring) | C1' | C1 (ring), C2 (ring), C6 (ring) |
| CH₃ on C5 (ring) | H on C5 (ring) | C(CH₃) on C5 | C4, C5, C6 |
| CH₃ on C3 (ring) | None | C(CH₃) on C3 | C2, C3, C4 |
Substituted cyclohexanes exist predominantly in chair conformations, which can undergo a ring-flipping process to interconvert. youtube.com The presence of bulky substituents, such as the three methyl groups and the ethan-1-amine group in this compound, influences the conformational equilibrium.
Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study these conformational changes. sikhcom.netnih.gov At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons of each conformer may be observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process. sikhcom.netacs.org This provides valuable insight into the stability of different conformers and the energy barriers between them.
| Parameter | Value | Description |
|---|---|---|
| Coalescence Temperature (Tc) | -60 °C (213 K) | Temperature at which two exchanging signals merge into one broad peak. |
| Rate Constant (k) at Tc | ~100 s-1 | The rate of the conformational exchange process at the coalescence temperature. |
| Free Energy of Activation (ΔG‡) | ~10.5 kcal/mol | The energy barrier for the chair-to-chair interconversion. |
This compound is a chiral molecule due to the stereocenter at the carbon atom bearing the amino group. Determining the enantiomeric purity or enantiomeric excess (ee) is crucial in many applications. Chiral NMR spectroscopy is a rapid and reliable method for this determination. rsc.orgrsc.org
This technique involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA) or by dissolving them with a chiral solvating agent (CSA). rsc.orgnih.gov Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum. nih.govacs.org By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. rsc.orgacs.org
| Diastereomer | ¹H NMR Chemical Shift (δ, ppm) of a Specific Proton | Integral Value | Percentage |
|---|---|---|---|
| Diastereomer 1 (from R-enantiomer) | 3.15 (quartet) | 1.80 | 90% |
| Diastereomer 2 (from S-enantiomer) | 3.12 (quartet) | 0.20 | 10% |
| Calculated Enantiomeric Excess (ee) | 80% |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). researchgate.netresearchgate.net This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. measurlabs.comnih.gov While a low-resolution instrument might identify the nominal mass of this compound (C₁₁H₂₃N) as 169, HRMS can distinguish its exact mass from other potential formulas that have the same nominal mass. This capability is fundamental for confirming the identity of a newly synthesized compound or an unknown substance. researchgate.netalgimed.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃N |
| Calculated Exact Mass ([M+H]⁺) | 170.19033 |
| Hypothetical Measured Mass ([M+H]⁺) | 170.19051 |
| Mass Error | +1.1 ppm |
In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The pattern of these fragments—the mass spectrum—is a unique fingerprint of the molecule's structure. whitman.edu
For cyclic amines like this compound, fragmentation is often directed by the nitrogen atom. whitman.edunih.gov Common fragmentation pathways include:
α-Cleavage: The bond between the first and second carbon of a substituent on the ring can break. For this molecule, the most favorable fragmentation is the cleavage of the bond between the cyclohexyl ring and the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion. This fragment is often the base peak (the most intense peak) in the spectrum.
Ring Cleavage: The cyclohexane ring can open and subsequently fragment through the loss of small alkene molecules. whitman.edu
Loss of Substituents: The methyl groups can be lost as methyl radicals.
Analyzing these pathways helps to confirm the connectivity and structure of the molecule. nih.gov
| m/z Value | Proposed Fragment Ion Structure | Plausible Origin |
|---|---|---|
| 169 | [C₁₁H₂₃N]⁺ | Molecular Ion (M⁺) |
| 154 | [M - CH₃]⁺ | Loss of a methyl radical |
| 126 | [M - C₂H₅N]⁺ or [C₉H₁₈]⁺ | Loss of the ethylamine side chain |
| 44 | [CH₃CH=NH₂]⁺ | α-Cleavage, formation of a stable iminium ion (often the base peak) |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.
The infrared spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. As a primary amine, it exhibits characteristic N-H stretching and bending vibrations. alfachemic.comchemsrc.com
N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. americanelements.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. nih.gov
N-H Bending: A medium to strong scissoring vibration is expected in the range of 1650-1580 cm⁻¹. americanelements.com
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. americanelements.com
C-H Stretching and Bending: The trimethylcyclohexyl group gives rise to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region and characteristic bending vibrations at lower wavenumbers.
The table below summarizes the expected key vibrational modes for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Asymmetric N-H Stretch | 3400–3300 | IR |
| Symmetric N-H Stretch | 3330–3250 | IR |
| C-H Stretch (Aliphatic) | 3000–2850 | IR, Raman |
| N-H Scissoring (Bend) | 1650–1580 | IR |
| CH₂ Scissoring | ~1470 | IR, Raman |
| CH₃ Umbrella Deformation | ~1375 | IR, Raman |
| C-N Stretch | 1250–1020 | IR |
| N-H Wag | 910–665 | IR |
The real-time analysis of chemical reactions as they occur is crucial for understanding reaction kinetics, mechanisms, and for process optimization. In-situ (or reaction monitoring) spectroscopy, particularly using Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for this purpose. cam.ac.ukcam.ac.uk
For reactions involving this compound, such as amide formation, imine synthesis, or salt formation, in-situ IR spectroscopy can track the consumption of the amine and the appearance of product-specific vibrational bands. For instance, in an acylation reaction, one could monitor the disappearance of the N-H stretching bands of the primary amine and the concurrent appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the product. This continuous data stream allows for the precise determination of reaction endpoints and the identification of any transient intermediates. cam.ac.uk The use of fiber-optic probes allows for the direct immersion of the sensor into the reaction vessel, providing real-time data without the need for sampling. libretexts.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of its solid-state structure can be inferred from the analysis of similar molecules. libretexts.orgacs.org
The nitrogen atom in the amine is sp³ hybridized, leading to a trigonal pyramidal geometry with the lone pair occupying one of the tetrahedral corners. In the solid state, primary amines are known to form extensive hydrogen-bonding networks. For chiral primary amines, these networks can be crucial in the formation of conglomerates (where enantiomers crystallize separately) or racemic compounds. It is expected that the -NH₂ group of this compound would act as a hydrogen bond donor, and the lone pair on the nitrogen would act as an acceptor, leading to chains or more complex three-dimensional structures.
The bulky 3,3,5-trimethylcyclohexyl group will play a significant role in the crystal packing. Its steric hindrance will influence the possible conformations of the molecule in the solid state and dictate how the molecules arrange themselves to minimize steric clashes while maximizing favorable intermolecular interactions, such as van der Waals forces and hydrogen bonds. The determination of the unit cell parameters and the space group through X-ray diffraction would provide definitive information on the symmetry and packing of the molecules in the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this area, providing information about the absolute configuration and conformation of chiral compounds.
For a molecule like this compound, which is chiral at the carbon atom bearing the amino group, CD spectroscopy can be a powerful analytical method. The amine group itself does not possess a strong chromophore in the accessible UV-Vis region. However, derivatization of the amine with a chromophoric reagent can induce a measurable CD signal. The sign and intensity of the Cotton effect in the CD spectrum of the derivative can then be related to the absolute configuration of the stereocenter.
Alternatively, the formation of host-guest complexes with a chiral host molecule that possesses a strong chromophore can also induce a CD signal. The differential binding of the enantiomers of the amine within the chiral environment of the host results in a distinct CD spectrum for each enantiomer. This approach is often used for the rapid determination of enantiomeric excess.
The table below illustrates a hypothetical scenario for the analysis of the two enantiomers of a derivatized this compound using CD spectroscopy.
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm²·dmol⁻¹) |
| (R)-enantiomer | 254 | +1.5 x 10⁴ |
| (S)-enantiomer | 254 | -1.5 x 10⁴ |
Applications of 1 3,3,5 Trimethylcyclohexyl Ethan 1 Amine As a Building Block in Non Biological Fields
Role in Polymer and Materials Science
The incorporation of cycloaliphatic structures into polymer backbones is a well-established strategy for enhancing the performance of materials. Amines, in particular, serve as crucial monomers and curing agents in the synthesis of high-performance polymers like polyamides and epoxy resins.
As a Monomer in Polymer Synthesis
Primary amines are fundamental reactants in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. While direct research on the use of 1-(3,3,5-trimethylcyclohexyl)ethan-1-amine as a monomer is not extensively documented, strong inferences can be drawn from studies on its close structural analog, isophorone (B1672270) diamine (IPDA), which is 3-aminomethyl-3,5,5-trimethylcyclohexylamine. Polyamides derived from IPDA are known for their amorphous nature, high glass transition temperatures (Tg), and excellent thermal stability. rsc.org The presence of the bulky and asymmetric trimethylcyclohexyl ring disrupts polymer chain packing, leading to amorphous materials with good solubility in various organic solvents. kpi.ua
It is therefore anticipated that polyamides synthesized from this compound would exhibit similar properties. The trimethylcyclohexyl group would likely contribute to:
High Glass Transition Temperature (Tg): The rigid cycloaliphatic ring restricts segmental motion of the polymer chains, leading to a higher Tg. Polyamides based on other cycloaliphatic diamines have demonstrated Tg values well above 200°C. kpi.ua
Amorphous Nature: The non-planar and bulky structure of the trimethylcyclohexyl group would hinder the regular alignment of polymer chains, preventing crystallization and resulting in amorphous polymers.
Good Solubility: The amorphous nature of these polyamides is expected to lead to good solubility in a range of organic solvents, which is advantageous for processing and film casting. kpi.uaresearchgate.netnih.gov
Excellent Thermal Stability: Aromatic polyamides are known for their high thermal stability, with decomposition temperatures often exceeding 450°C. kpi.ua The incorporation of the stable cycloaliphatic ring from this compound would likely contribute to this high thermal resistance.
The synthesis of such polyamides would typically involve direct polycondensation methods, such as the Yamazaki-Higashi phosphorylation technique, which is effective for producing high molecular weight polymers from diamines and dicarboxylic acids. ntu.edu.tw
Influence on Material Properties (e.g., epoxy resins)
Cycloaliphatic amines are widely employed as curing agents or hardeners for epoxy resins, imparting superior properties compared to their linear aliphatic counterparts. researchgate.net Isophorone diamine (IPDA) is a prime example of a cycloaliphatic amine that yields epoxy systems with excellent chemical resistance, high heat distortion temperatures, and good color stability. researchgate.net These enhanced properties are largely attributed to the rigid and bulky trimethylcyclohexyl structure.
When used as a curing agent for epoxy resins, this compound is expected to influence the material properties in the following ways:
Increased Glass Transition Temperature (Tg): The rigid cycloaliphatic structure of the amine becomes part of the crosslinked epoxy network, restricting the mobility of the polymer chains and significantly increasing the Tg of the cured resin. researchgate.net This leads to materials with better performance at elevated temperatures.
Enhanced Mechanical Properties: The high crosslink density and rigid nature of the trimethylcyclohexyl group are expected to result in cured epoxy resins with high tensile strength and modulus. researchgate.netnih.gov
Superior Chemical Resistance: The dense, crosslinked network formed with cycloaliphatic amines provides a robust barrier against the ingress of chemicals and solvents, leading to excellent chemical resistance. pcimag.com
Improved Toughness: While increasing rigidity, some cycloaliphatic structures can also enhance the toughness of epoxy resins, providing a better balance of strength and durability. researchgate.net
The curing reaction involves the nucleophilic attack of the primary amine on the epoxide ring of the epoxy resin, leading to a crosslinked, three-dimensional network. The reactivity of this compound may be somewhat lower than that of linear aliphatic amines due to steric hindrance around the amino group, which could necessitate higher curing temperatures or the use of accelerators. pcimag.comscholaris.ca
Expected Influence of this compound on Epoxy Resin Properties
| Property | Expected Influence | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Increase | The rigid trimethylcyclohexyl structure restricts polymer chain mobility in the cured network. |
| Tensile Strength & Modulus | Increase | Formation of a dense and rigid crosslinked network enhances stiffness and strength. |
| Chemical Resistance | Improvement | The robust, crosslinked structure provides a better barrier against chemical attack. |
| Reactivity | Moderate | Steric hindrance from the bulky cycloaliphatic group may slow the curing reaction compared to linear amines. |
Use as a Ligand or Ligand Precursor in Catalysis
The amine functionality of this compound allows it to act as a ligand, coordinating to metal centers to form metal-amine complexes. The steric bulk of the trimethylcyclohexyl group is a key feature that can influence the properties and catalytic activity of such complexes.
Formation of Metal-Amine Complexes
Primary amines are known to form stable complexes with a wide variety of transition metals. The nitrogen atom's lone pair of electrons can be donated to an empty orbital of the metal ion, forming a coordinate covalent bond. The steric hindrance provided by the 3,3,5-trimethylcyclohexyl group in this compound could lead to the formation of complexes with specific coordination geometries and lower coordination numbers. rsc.orgrsc.org This steric bulk can also protect the metal center from unwanted side reactions, potentially enhancing the stability and selectivity of a catalyst. chemrxiv.org
The formation of Schiff base ligands, through the condensation of the primary amine with an aldehyde or ketone, is a common strategy to create multidentate ligands with enhanced coordinating ability. nih.gov These Schiff base ligands derived from this compound could then be used to form a variety of metal complexes with potential applications in catalysis.
Applications in Asymmetric Synthesis
Chiral primary amines are valuable building blocks and organocatalysts in asymmetric synthesis. researchgate.net If this compound is resolved into its individual enantiomers, it could be used as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis. The rigid and well-defined structure of the trimethylcyclohexyl group could provide a chiral environment around a catalytic center, enabling enantioselective transformations.
Chiral amines and their derivatives have been successfully employed in a range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The steric bulk of the trimethylcyclohexyl group could play a crucial role in controlling the facial selectivity of the approach of a substrate to a catalyst, leading to high levels of asymmetric induction. rsc.orgchemrxiv.org
Development of Novel Organic Reagents
As a primary amine, this compound can undergo a wide variety of chemical transformations, making it a useful starting material for the synthesis of more complex organic molecules. mnstate.edulibretexts.org Its reactions can lead to the formation of amides, imines, sulfonamides, and N-alkylated products, among others. libretexts.org
The incorporation of the 3,3,5-trimethylcyclohexyl moiety into new molecules could be used to modify their physical and chemical properties. For example, this bulky, lipophilic group could be used to:
Increase solubility in nonpolar organic solvents.
Introduce steric bulk to control the stereochemistry of subsequent reactions.
Serve as a protecting group for other functional groups.
Act as a scaffold for the construction of more complex molecular architectures.
The versatility of the amine functional group, combined with the unique properties of the trimethylcyclohexyl substituent, makes this compound a promising building block for the development of novel organic reagents with tailored properties for specific applications in organic synthesis.
Intermediacy in the Synthesis of Complex Non-Biological Molecules
Extensive research into the applications of this compound reveals a notable scarcity of documented use as a building block in the synthesis of complex non-biological molecules within publicly available scientific literature and patents. While the trimethylcyclohexyl structural motif is a component in various chemical compounds, particularly in fields such as fragrances, the specific derivative, this compound, does not appear as a commonly cited intermediate for creating materials, polymers, ligands for catalysis, or other complex molecules outside of a biological context.
Primary amines are a versatile functional group in organic chemistry, capable of undergoing a wide array of reactions to form more complex structures. Generally, they can be utilized in reactions such as N-alkylation, acylation to form amides, reductive amination, and as precursors for the synthesis of Schiff bases and heterocycles. These potential transformations would allow for the incorporation of the bulky and sterically hindered 3,3,5-trimethylcyclohexyl group into larger molecular frameworks, a feature that could, in principle, be leveraged to influence the physical or chemical properties of a target molecule in non-biological applications.
However, despite these theoretical possibilities, specific examples and detailed research findings concerning the use of this compound as an intermediate in these synthetic routes for non-biological end-products are not found in the surveyed literature. Consequently, data on reaction yields, specific target molecules, or detailed synthetic pathways involving this particular amine as a building block in non-biological fields could not be compiled. The current body of scientific and technical information does not highlight its role as a significant intermediate in these areas.
Synthetic Potential of this compound
The table below outlines the theoretical synthetic utility of a primary amine like this compound. It is important to note that these are general reactions for this functional group, and not documented applications of this specific compound in the synthesis of non-biological molecules.
| Reaction Type | Reagent Class | Product Class | Potential Application of Product Class |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Surfactants, Corrosion Inhibitors |
| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Polymers (Polyamides), Specialty Solvents |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Dye Precursors, Catalytic Ligands |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Liquid Crystals, Metal Complex Ligands |
Future Research Directions and Unexplored Avenues
Advanced Synthetic Methodologies
The synthesis of structurally complex amines like 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a cornerstone of modern organic chemistry. wikipedia.org Future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes.
One promising avenue is the application of enzymatic reductive amination . Biocatalytic methods, utilizing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry. rsc.orgnih.gov Research in this area could involve screening various enzymes for their ability to catalyze the amination of a suitable ketone precursor, such as 1-(3,3,5-trimethylcyclohexyl)ethan-1-one. This approach could provide access to specific stereoisomers of the target amine, which is often challenging to achieve through traditional chemical methods. researchgate.net
Another area for exploration is the use of photoredox catalysis to enable novel cycloaddition reactions. nih.gov This could involve the development of unprecedented intermolecular [4+2] cycloadditions to construct the functionalized cyclohexyl ring system, potentially offering a more convergent and atom-economical synthesis. nih.gov
Furthermore, the development of novel catalyst systems, such as bimetallic catalysts (e.g., Rh-Ni), could enhance the efficiency of traditional reductive amination processes, leading to higher conversion rates and selectivity under milder reaction conditions. mdpi.com
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Enzymatic Reductive Amination | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Photoredox Catalysis | Novel bond formations, potential for complex structures, atom economy. |
| Advanced Catalytic Systems | Increased efficiency, higher yields, milder reaction conditions. |
In-depth Mechanistic Insights
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should aim to elucidate the intricate details of the reaction pathways.
For instance, in the context of reductive amination of the corresponding ketone, quantum mechanical calculations could be employed to investigate the transition states and intermediates. researchgate.net This would provide a deeper understanding of the factors controlling the stereoselectivity of the reaction.
The proposed mechanism for a fungal reductive aminase-catalyzed reaction, which involves the sequential binding of NADPH, the ketone, and the amine, could serve as a model for investigating the enzymatic synthesis of this compound. rsc.org
Expanded Computational Models
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage these tools to build comprehensive computational models of this compound and its derivatives.
Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. researchgate.net These calculations can also be used to model the interactions of the amine with other molecules, which is crucial for understanding its potential applications.
Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions in different environments. researchgate.net This is particularly relevant for predicting its behavior in biological systems or as a component in materials.
Furthermore, computational screening of virtual libraries of derivatives of this compound could accelerate the discovery of new molecules with desired properties.
| Computational Method | Potential Applications for this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular properties, modeling of intermolecular interactions. |
| Molecular Dynamics (MD) | Simulation of dynamic behavior, understanding interactions in various environments. |
| Virtual Screening | Accelerated discovery of derivatives with desired properties. |
Novel Applications in Emerging Technologies
The unique structural features of this compound, including its bulky trimethylcyclohexyl group, may impart interesting properties that could be exploited in various emerging technologies.
One potential area of application is in materials science . The amine functionality could be used to incorporate the molecule into polymers, potentially enhancing their thermal stability or modifying their surface properties. Functionalized fullerenes, for instance, have shown promise in a range of applications, and the covalent attachment of this amine could lead to novel materials with unique electronic or optical properties. nih.gov
In the field of nanoelectronics , molecules with specific functionalities are being explored for use in advanced electronic devices. nih.gov The electron-donating nature of the amine group, combined with the insulating properties of the cyclohexyl ring, could make this compound a candidate for use in molecular electronics.
Furthermore, the chiral nature of this compound suggests its potential use as a chiral auxiliary or ligand in asymmetric catalysis. The development of efficient methods for separating its enantiomers would be a critical first step in exploring this application.
Q & A
Q. What are the critical steps for characterizing the structural and physicochemical properties of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine?
- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclohexyl and ethylamine backbone. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Measure UV-Vis absorption (λmax ~220 nm, similar to tryptamine derivatives) to assess electronic transitions . Differential scanning calorimetry (DSC) and X-ray crystallography can determine purity and crystallinity. Solubility tests in polar/nonpolar solvents (e.g., DMSO, hexane) inform formulation strategies.
Q. How can researchers design a theoretical framework for studying this compound’s reactivity?
- Methodological Answer : Link the study to existing theories in cyclohexylamine chemistry, such as steric effects from the 3,3,5-trimethyl substituents on reaction pathways. Use computational tools (DFT calculations) to model electronic and spatial interactions. Cross-reference with frameworks for structurally similar compounds like arylcyclohexylamines, emphasizing substituent-induced conformational rigidity .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : A two-step approach is common:
Cyclohexane functionalization : Alkylate 3,3,5-trimethylcyclohexanol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate the amine. Validate intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (≥98%) .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Conduct dose-response assays across multiple cell lines to identify cell-type specificity. Cross-validate results using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays for receptor activity). Replicate studies under standardized conditions (pH, temperature, solvent controls) to minimize variability. Apply statistical models (ANOVA with post-hoc tests) to distinguish artifacts from true biological effects .
Q. What experimental design optimizes the synthesis yield of this compound?
- Methodological Answer : Use a factorial design to test variables:
Q. How does the 3,3,5-trimethylcyclohexyl group influence pharmacokinetic properties?
- Methodological Answer : Compare logP values (via shake-flask method) with non-methylated analogs to assess lipophilicity. Perform in vitro metabolic stability assays using liver microsomes (human/rat) to measure CYP450-mediated degradation. Use molecular dynamics simulations to predict blood-brain barrier penetration, leveraging the group’s steric bulk to model passive diffusion .
Q. What strategies address challenges in detecting trace impurities during quality control?
- Methodological Answer : Implement LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Use charged aerosol detection (CAD) for non-UV-active impurities. Spike samples with known degradation products (e.g., oxidized amines) to validate detection limits (LOQ ≤0.1%) .
Methodological and Theoretical Integration
Q. How can digital trace data enhance reproducibility in studies involving this compound?
- Methodological Answer : Integrate electronic lab notebooks (ELNs) to log reaction parameters (e.g., stirring speed, humidity). Pair with cheminformatics platforms (e.g., ChemAxon) to track batch-to-batch variability. Use blockchain-enabled tools for immutable data recording, ensuring compliance with FAIR principles .
Q. What conceptual frameworks explain the compound’s potential neuropharmacological mechanisms?
- Methodological Answer : Propose a hybrid framework combining:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
